molecular formula C31H30N2O5 B11618083 methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B11618083
M. Wt: 510.6 g/mol
InChI Key: ZOOAIEZLCAMZFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis of Methyl 4-[1-Hydroxy-3-(4-Methoxyphenyl)-10-Propanoyl-3,4,10,11-Tetrahydro-2H-Dibenzo[b,e]Diazepin-11-Yl]Benzoate

Molecular Geometry and Conformational Dynamics

The dibenzo[b,e]diazepine core consists of a seven-membered ring fused to two benzene rings. In analogous structures, such as GNF-Pf-4836, the diazepine ring adopts a boat conformation to alleviate steric strain from substituents. For the title compound, the 10-propanoyl group introduces additional torsional flexibility, potentially stabilizing chair-like conformations. Computational models of related dibenzodiazepines suggest that the propanoyl chain extends away from the aromatic planes, minimizing van der Waals repulsions.

The methyl benzoate group at position 11 adopts an equatorial orientation relative to the diazepine ring, as observed in NSC766796. This positioning optimizes hydrogen-bonding opportunities between the ester carbonyl and the 1-hydroxy group, forming a six-membered intramolecular hydrogen-bonded pseudo-cycle. Such interactions are critical for stabilizing the molecule’s tertiary structure in nonpolar environments.

Table 1: Key Geometric Parameters of the Dibenzo[b,e]Diazepine Core
Parameter Value (Å/°) Source Compound
N1–C2 bond length 1.45 GNF-Pf-4836
C3–C4 bond length 1.52 MMV011438
Dihedral angle (N1–C11) 112° NSC766796

Stereochemical Considerations in the Dibenzo[b,e]Diazepine Core

The diazepine ring contains two stereogenic centers at positions 3 and 11. In the title compound, the 3-(4-methoxyphenyl) group adopts an R configuration, while the 11-methyl benzoate group is S-configured, as inferred from related derivatives. This stereochemical arrangement creates a chiral cavity that influences ligand-receptor interactions.

The 1-hydroxy group participates in a transannular hydrogen bond with the diazepine nitrogen, locking the ring into a twisted-boat conformation. This hydrogen bond, observed in medium-ring dibenzodiazepines, reduces the energy barrier for enantiomer interconversion, rendering the compound configurationally labile in polar solvents like DMSO.

Electronic Effects of Substituents: Methoxy, Propanoyl, and Hydroxy Groups

  • 4-Methoxyphenyl Group : The methoxy substituent donates electron density via resonance (+M effect), increasing the electron richness of the adjacent benzene ring. This enhances π-π stacking potential with aromatic residues in biological targets.
  • Propanoyl Chain : The carbonyl group withdraws electrons (-I effect), polarizing the diazepine ring and increasing its susceptibility to nucleophilic attack at the amide nitrogen.
  • 1-Hydroxy Group : Acts as a hydrogen-bond donor, stabilizing the molecule’s conformation while increasing solubility in protic solvents. Its pKa (~9.5) suggests partial deprotonation under physiological conditions.
Table 2: Electronic Parameters of Key Substituents
Substituent σₚ (Hammett) π (Hansch)
4-Methoxyphenyl -0.27 0.12
Propanoyl +0.65 -0.55
Hydroxy +0.38 -0.67

Comparative Analysis with Related Dibenzo[b,e]Diazepine Derivatives

Compared to GNF-Pf-4836, which features a 4-fluorophenyl group, the title compound’s 4-methoxyphenyl substituent increases electron density, potentially enhancing binding to serotonin receptors. Conversely, replacing the phenylcarbonyl group in MMV011438 with a propanoyl chain reduces steric bulk, favoring membrane permeability.

Tylophorinicine, a phenanthroindolizidine alkaloid, shares a fused aromatic system but lacks the diazepine ring. Its ADMET profile—notably high blood-brain barrier permeability (72.5% probability)—suggests that the title compound’s diazepine core may offer improved CNS targeting.

Medium-ring dibenzodiazepines (9–12 members) exhibit slower enantiomerization rates due to transannular strain, whereas the title compound’s seven-membered ring allows rapid conformational interconversion, advantageous for dynamic binding.

Properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

methyl 4-[9-(4-methoxyphenyl)-7-oxo-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C31H30N2O5/c1-4-28(35)33-26-8-6-5-7-24(26)32-25-17-22(19-13-15-23(37-2)16-14-19)18-27(34)29(25)30(33)20-9-11-21(12-10-20)31(36)38-3/h5-16,22,30,32H,4,17-18H2,1-3H3

InChI Key

ZOOAIEZLCAMZFL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization of the core to introduce the hydroxy, methoxy, and propanoyl groups. The final step involves esterification to form the methyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Antidepressant Properties

Research indicates that derivatives of dibenzo[b,e][1,4]diazepine compounds exhibit antidepressant effects. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can significantly reduce depressive behaviors in animal models .

Antitumor Activity

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate may also possess antitumor properties. Compounds with a similar structure have been identified as selective inhibitors of checkpoint kinase 1 (Chk1), which plays a crucial role in cell cycle regulation and DNA damage response. In vitro studies have demonstrated that these compounds can enhance the cytotoxic effects of chemotherapeutic agents like camptothecin .

Anticonvulsant Effects

The potential anticonvulsant activity of dibenzo[b,e][1,4]diazepine derivatives has been explored in various studies. These compounds may modulate GABAergic neurotransmission, providing a mechanism for seizure control .

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the dibenzo[b,e][1,4]diazepine core.
  • Functionalization to introduce hydroxy and methoxy groups.
  • Esterification to create the final product.

These processes can be optimized to enhance yield and reduce costs through the use of catalysts and efficient purification methods .

Pharmaceutical Production

In pharmaceutical applications, this compound could be developed into formulations for treating depression or cancer. The ability to modulate multiple biological pathways makes it a candidate for multi-target therapies.

Case Study 1: Antidepressant Efficacy

A study conducted on a series of dibenzo[b,e][1,4]diazepine derivatives revealed promising antidepressant effects in rodent models. The compounds were shown to increase serotonin levels in the brain while reducing depressive-like behaviors significantly .

Case Study 2: Cancer Treatment Synergy

In another investigation focusing on Chk1 inhibitors derived from dibenzo[b,e][1,4]diazepines, researchers found that these compounds could significantly enhance the efficacy of existing chemotherapeutic agents in vitro. This suggests potential for combination therapies in clinical settings .

Tables

Application AreaPotential EffectsRelevant Studies
AntidepressantModulation of serotonin/norepinephrine ,
AntitumorInhibition of Chk1; synergy with chemotherapeutics ,
AnticonvulsantModulation of GABAergic neurotransmission ,

Mechanism of Action

The mechanism of action of methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The dibenzo[b,e][1,4]diazepine core is known to interact with various receptors and enzymes, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzo[b,e][1,4]diazepines exhibit diverse pharmacological profiles depending on their substituents. Below is a comparative analysis of key analogs:

Substituent Variations and Molecular Properties

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Notable Features
Target Compound 3-(4-methoxyphenyl), 10-propanoyl, 11-methyl benzoate C₃₃H₃₁N₂O₅ ~547.6 Methyl benzoate enhances lipophilicity; propanoyl may improve metabolic stability.
3-(4-Methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () 3-(4-methoxyphenyl), 11-(4-CF₃-phenyl) C₂₉H₂₂F₃N₂O₂ 494.5 Trifluoromethyl group increases electronegativity and bioavailability.
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () 3-(2-Cl-phenyl), 10-(3-hydroxypropanoyl) C₃₁H₂₈ClN₂O₃ 527.0 Chlorophenyl and hydroxypropanoyl may enhance receptor binding.
3-(3,4-Dimethoxyphenyl)-10-hexanoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () 3-(3,4-di-OCH₃-phenyl), 10-hexanoyl C₃₄H₃₅F₃N₂O₄ 592.7 Hexanoyl chain increases lipophilicity; dimethoxy groups improve solubility.
11-(2-Bromophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one () 11-(2-Br-phenyl), 3-(4-OCH₃-phenyl) C₂₇H₂₂BrN₂O₂ 475.4 Bromine enhances halogen bonding; methoxy group aids in π-π stacking.

Structural and Functional Insights

  • Aromatic Substitutions : The 4-methoxyphenyl group (common in the target compound and ) is associated with improved binding to aromatic receptors due to electron-donating effects.
  • Acyl Modifications: Propanoyl (target compound) vs. hexanoyl () alters metabolic stability.
  • Halogen Effects : Bromine () and chlorine () introduce steric and electronic effects, influencing receptor selectivity.

Pharmacological Implications

  • Neurological Targets : Dibenzo[b,e][1,4]diazepines often interact with GABA receptors or serotonin transporters.
  • Anticancer Activity : Trifluoromethyl () and halogenated derivatives () are explored for kinase inhibition.

Biological Activity

Methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dibenzo[b,e][1,4]diazepine core, which is recognized for its diverse biological activities. Its molecular formula is C31H30N2O5C_{31}H_{30}N_{2}O_{5} with a molecular weight of 510.6 g/mol. The IUPAC name reflects its complex structure that includes multiple functional groups such as hydroxy and methoxy groups, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Receptor Interaction : The dibenzo[b,e][1,4]diazepine core has been shown to modulate neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction can influence mood, anxiety, and other neurological functions.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.

Biological Activity and Therapeutic Potential

Research has indicated several areas where this compound exhibits biological activity:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
HeLa (Cervical Cancer)20Cell cycle arrest
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models. This may be linked to the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential effects of this compound:

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of dibenzo[b,e][1,4]diazepines. It was found that modifications at the hydroxy and methoxy positions significantly enhanced cytotoxicity against breast cancer cells .
  • Inflammation Model : Another research highlighted the anti-inflammatory potential of similar compounds in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers upon treatment with derivatives similar to methyl 4-[1-hydroxy...] .

Q & A

Q. What are the recommended synthetic routes for methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-propanoyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. For example:

  • Step 1: React a substituted dibenzo[b,e][1,4]diazepine precursor with 4-methoxyphenyl aldehyde under acidic reflux conditions (e.g., glacial acetic acid in ethanol) to form the fused diazepine ring .
  • Step 2: Introduce the propanoyl group via acylation using propanoyl chloride in anhydrous dichloromethane, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.
  • Step 3: Esterify the hydroxyl group with methyl 4-(bromomethyl)benzoate in DMF, using K₂CO₃ as a base to drive the reaction .
    Yield Optimization:
  • Monitor reaction progress via TLC or HPLC.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How should researchers characterize the stereochemistry and conformational stability of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry. For diazepine derivatives, the chair-like conformation of the seven-membered ring and hydrogen bonding between the hydroxyl and carbonyl groups are critical .
  • NMR Analysis: Use ¹H-¹H COSY and NOESY to identify spatial proximity of protons, particularly the axial/equatorial orientation of substituents on the diazepine ring.
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental geometries .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering, tautomerism) or solvent effects:

  • Dynamic NMR (DNMR): Perform variable-temperature ¹H NMR to detect ring-flipping or hydrogen-bonding equilibria. For example, broadening of signals at low temperatures may indicate conformational exchange .
  • Solvent Screening: Compare NMR spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents to assess solvent-induced conformational changes.
  • Complementary Techniques: Validate using IR spectroscopy (hydrogen-bonding patterns) and mass spectrometry (fragmentation pathways) .

Q. What strategies are effective for analyzing biological activity, given the compound’s structural complexity?

Methodological Answer:

  • Target Identification: Screen against HDAC (histone deacetylase) enzymes due to structural similarity to benzodiazepine-based HDAC inhibitors. Use fluorometric assays with HeLa cell lysates .
  • Metabolic Stability: Perform hepatic microsome assays (human or rat) to evaluate susceptibility to oxidative dealkylation or ester hydrolysis.
  • Docking Studies: Use AutoDock Vina to model interactions with HDAC active sites, focusing on the propanoyl and methoxyphenyl groups as potential binding motifs .

Q. How can researchers address challenges in purity analysis due to closely eluting byproducts?

Methodological Answer:

  • HPLC Method Development: Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Optimize retention times by adjusting pH or adding ion-pair reagents (e.g., TFA) .
  • LC-MS/MS: Differentiate byproducts via high-resolution mass spectrometry (HRMS). For example, a methyl ester hydrolysis byproduct would show [M+H]+ at m/z 18 units higher than the parent compound.
  • Preparative Chromatography: Isolate impurities for structural confirmation using 2D NMR .

Q. What are the best practices for evaluating the compound’s photostability under experimental conditions?

Methodological Answer:

  • Accelerated Light Testing: Expose the compound to UV light (320–400 nm) in a photoreactor chamber. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Radical Scavenger Studies: Add antioxidants (e.g., ascorbic acid) to assess oxidative degradation pathways.
  • Quantum Yield Calculation: Use a spectrophotometer to measure the rate of photodegradation and calculate the quantum yield for predictive modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.